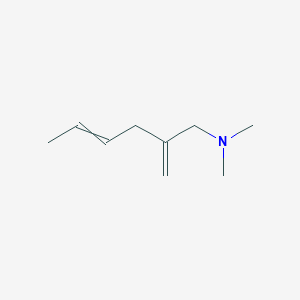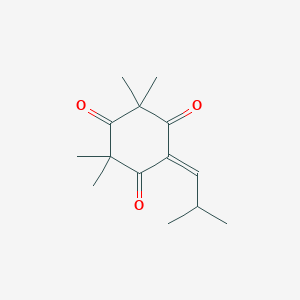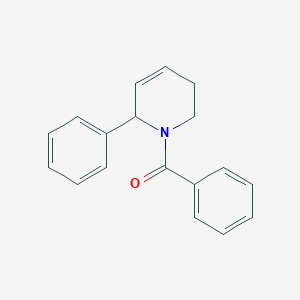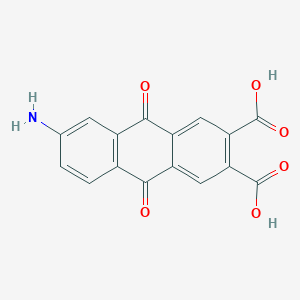![molecular formula C23H22INO B14583581 Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide CAS No. 61430-49-7](/img/structure/B14583581.png)
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide is a chemical compound belonging to the quinolinium family This compound is characterized by its unique structure, which includes a quinoline ring fused with a benzene ring, and various substituents such as methoxyphenyl and trimethyl groups The iodide ion is associated with the quinolinium cation, making it a quaternary ammonium salt
Preparation Methods
The synthesis of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide typically involves a multi-step process. One common method is the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Scientific Research Applications
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: This compound has shown potential as a fluorescent dye for staining biological samples, making it useful in microscopy and imaging techniques.
Mechanism of Action
The mechanism of action of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The compound’s effects are mediated through its ability to intercalate into DNA, disrupt protein-DNA interactions, and inhibit enzymatic activities. These interactions can lead to cell cycle arrest, apoptosis, and other cellular responses, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide can be compared with other similar compounds, such as:
Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, iodide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Benzo[c]quinoline derivatives: These compounds also belong to the quinoline family and have shown potential in various applications, including anticancer activity.
Thiazole derivatives: Although structurally different, thiazole derivatives share some biological activities with quinoline compounds, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substituents and the iodide ion, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
61430-49-7 |
|---|---|
Molecular Formula |
C23H22INO |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2,4-trimethylbenzo[f]quinolin-4-ium;iodide |
InChI |
InChI=1S/C23H22NO.HI/c1-15-16(2)23(18-9-12-19(25-4)13-10-18)24(3)21-14-11-17-7-5-6-8-20(17)22(15)21;/h5-14H,1-4H3;1H/q+1;/p-1 |
InChI Key |
LRDRFJJPLUTBOT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)

![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)





![6-Chloro-3-[(hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14583562.png)
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)

